molecular formula C25H21FN2O3 B2365787 N-(3-fluoro-4-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide CAS No. 1114832-26-6

N-(3-fluoro-4-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Cat. No. B2365787
CAS RN: 1114832-26-6
M. Wt: 416.452
InChI Key: SRQSDMFSEDDQRH-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, also known as FMQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family of compounds, which are known for their diverse range of biological activities. FMQA has been found to possess a variety of interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential to affect the behavior of certain cells in the body.

Scientific Research Applications

Spatial Orientation and Anion Coordination

Research by Kalita and Baruah (2010) discusses the spatial orientations of amide derivatives, including those similar to N-(3-fluoro-4-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, in anion coordination. These derivatives exhibit unique geometrical configurations that facilitate channel-like structures through weak interactions, which are crucial for understanding molecular assembly in crystalline forms CrystEngComm, 2010.

Structural Aspects and Luminescent Properties

Another study by Karmakar, Sarma, and Baruah (2007) delves into the structural aspects and properties of salt and inclusion compounds derived from amide-containing isoquinoline derivatives. This research highlights the ability of these compounds to form gels and crystalline solids upon treatment with different mineral acids, showing potential applications in material science and fluorescence studies CrystEngComm, 2007.

Chemosensor Applications

Park et al. (2015) developed a highly selective turn-on chemosensor for monitoring Zn2+ concentrations in living cells and aqueous solutions, employing a derivative with a quinoline fluorophore. This sensor demonstrated remarkable sensitivity and reversibility, suggesting its utility in environmental monitoring and biological research Sensors and Actuators B-chemical, 2015.

Antimalarial and Antimicrobial Activities

Further, a series of compounds including those related to N-(3-fluoro-4-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide have been synthesized and evaluated for their antimalarial activity, demonstrating significant potential against resistant strains of Plasmodium berghei and suggesting a basis for future clinical trials Journal of Medicinal Chemistry, 1986.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3/c1-16-7-10-18(13-21(16)26)27-25(29)15-31-24-14-23(17-8-11-19(30-2)12-9-17)28-22-6-4-3-5-20(22)24/h3-14H,15H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQSDMFSEDDQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

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